BenchChemオンラインストアへようこそ!

Nirvanol

Anticonvulsant screening Maximal electroshock seizure ED₅₀ comparison

Procure Nirvanol (CAS 2216-93-5) as the direct-acting anticonvulsant that eliminates CYP2C19-mediated metabolic activation variability inherent to mephenytoin prodrug use. With an ED₅₀ of 23–30 mg/kg (i.p.) in MES models and a 114-hour human elimination half-life—6.7-fold longer than mephenytoin—this compound enables reproducible dose-response characterization and pharmacokinetic modeling of slowly cleared hydantoins. Available as racemate or enantiopure (R/S) isomers for stereoselective teratogenicity and CYP2C19 inhibition studies (Ki = 250 nM for (+)-enantiomer). Ensure lot-specific ≥98% purity for therapeutic drug monitoring assay validation.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
CAS No. 2216-93-5
Cat. No. B3421636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNirvanol
CAS2216-93-5
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCCC1(C(=O)NC(=O)N1)C2=CC=CC=C2
InChIInChI=1S/C11H12N2O2/c1-2-11(8-6-4-3-5-7-8)9(14)12-10(15)13-11/h3-7H,2H2,1H3,(H2,12,13,14,15)
InChIKeyUDTWZFJEMMUFLC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nirvanol (CAS 2216-93-5) as a CYP2C19 Probe Substrate and Active Metabolite: Scientific Procurement Overview


Nirvanol (CAS 2216-93-5), also known as 5-ethyl-5-phenylhydantoin, ethylphenylhydantoin, or normephenytoin, is a hydantoin derivative and the active N-demethylated metabolite of the anticonvulsant prodrug mephenytoin [1]. With a molecular formula of C₁₁H₁₂N₂O₂ and a monoisotopic mass of 204.09 g/mol, this racemic compound is characterized by a 5-ethyl-5-phenyl substitution pattern that confers both anticonvulsant properties and substrate specificity for the cytochrome P450 (CYP) isoform CYP2C19 [2]. Nirvanol demonstrates potent anticonvulsant activity in the maximal electroshock (MES) seizure model in mice, exhibiting an ED₅₀ of 23–30 mg/kg following intraperitoneal administration [3], and serves as a critical probe for CYP2C19-mediated drug metabolism studies.

Why Nirvanol Cannot Be Interchanged with Mephenytoin or Other Hydantoin Anticonvulsants in Research Protocols


In-class hydantoin compounds exhibit profound differences in pharmacokinetic behavior, CYP isoform specificity, and stereoselective metabolism that preclude generic substitution in research applications. Mephenytoin and nirvanol, despite sharing a common hydantoin scaffold, differ dramatically in elimination half-life (17 hours vs. 114 hours in epileptic patients) [1] and steady-state plasma concentrations achieved during chronic dosing [2]. Furthermore, the N-3 benzyl-substituted derivatives of nirvanol and phenobarbital demonstrate CYP2C19 inhibitory potencies that differ by more than threefold (Ki = 250 nM vs. 79 nM) while maintaining comparable selectivity profiles [3]. The stereoisomers of nirvanol itself exhibit approximately 14-fold differences in aromatic hydroxylation rates [4], and the R- and S-enantiomers display distinct toxicological profiles in fetal development models [5]. These quantitative divergences in pharmacology, metabolism, and safety underscore that substituting nirvanol with mephenytoin, phenytoin, or other hydantoin analogs without experimental validation would introduce uncontrolled variables that compromise data reproducibility and scientific interpretation.

Quantitative Comparative Evidence for Nirvanol Procurement Decisions: MES Potency, Half-Life, CYP2C19 Selectivity, and Stereochemical Metabolism


Superior Anticonvulsant Potency of Nirvanol vs. Mephenytoin in Murine MES Seizure Model at Early Time Points

Nirvanol exhibits significantly greater anticonvulsant potency than its parent prodrug mephenytoin in the maximal electroshock (MES) seizure test in mice at the 30-minute post-administration time point. The MES ED₅₀ for nirvanol was 23 mg/kg, compared to 42 mg/kg for mephenytoin following intraperitoneal administration [1]. At the 2-hour time point, the ED₅₀ values converge to 30 mg/kg for nirvanol and 35 mg/kg for mephenytoin, reflecting the metabolic conversion kinetics where brain nirvanol concentrations rise from 8.1 µg/g at 30 minutes to 18.2 µg/g at 2 hours while mephenytoin brain levels decline from 19.2 µg/g to 5.8 µg/g [2].

Anticonvulsant screening Maximal electroshock seizure ED₅₀ comparison In vivo pharmacology

Prolonged Elimination Half-Life of Nirvanol vs. Mephenytoin in Epileptic Patients: Implications for Chronic Dosing Studies

Nirvanol demonstrates substantially prolonged systemic retention compared to mephenytoin in human epileptic patients under chronic dosing conditions. Following 400 mg daily oral administration, the mean plasma half-life of nirvanol was 114 hours, compared to only 17 hours for mephenytoin—a 6.7-fold difference [1]. At steady-state, nirvanol achieved a mean plasma concentration of 18 µg/mL, while mephenytoin reached only 1.5 µg/mL, representing a 12-fold higher circulating level of the active metabolite relative to the parent drug [2]. This accumulation profile indicates that nirvanol, not mephenytoin, is the predominant pharmacologically active species during chronic therapy.

Clinical pharmacokinetics Plasma half-life Steady-state concentration Drug accumulation

CYP2C19 Inhibitory Potency and Isoform Selectivity of N-3-Benzyl-Nirvanol Derivatives

The (+)-N-3-benzyl derivative of nirvanol demonstrates nanomolar inhibitory potency against recombinant CYP2C19 with a Ki of 250 nM, while its antipode ( − ) is 20- to 60-fold less potent [1]. In human liver microsomal preparations, (+)-N-3-benzyl-nirvanol inhibits (S)-mephenytoin 4′-hydroxylase activity—a native CYP2C19 marker—with Ki values ranging from 210 to 280 nM [2]. At a single substrate concentration of 1 µM, (+)-N-3-benzyl-nirvanol inhibited CYP2C19 activity by approximately 80%, whereas activities of CYP1A2, 2A6, 2C8, 2C9, 2D6, 2E1, and 3A4 were decreased by no greater than 16% under identical conditions [3]. In direct comparison, (−)-N-3-benzyl-phenobarbital exhibits a Ki of 79 nM against recombinant CYP2C19—approximately 3.2-fold more potent than (+)-N-3-benzyl-nirvanol—though both compounds achieve comparable selectivity profiles across the tested CYP panel .

CYP2C19 inhibition Enzyme selectivity Drug-drug interaction In vitro ADME

Stereoselective Aromatic Hydroxylation of Nirvanol Enantiomers in Humans

The metabolism of nirvanol in humans is highly stereoselective, with the (S)-enantiomer undergoing approximately 14 times more extensive aromatic hydroxylation at the para position of the phenyl ring than the (R)-enantiomer [1]. This stereoselectivity mirrors that observed for (S)-mephenytoin hydroxylation and is under pharmacogenetic control by the CYP2C19 polymorphic enzyme, with poor metabolizers exhibiting markedly reduced clearance of the (S)-enantiomer [2]. In contrast, the (R)-enantiomer is eliminated primarily via alternative pathways that are not dependent on CYP2C19-mediated arene oxide formation [3].

Stereoselective metabolism Enantiomer pharmacokinetics CYP2C19 phenotyping Chiral analysis

Enantiomer-Dependent Fetal Toxicity of Nirvanol in Murine Gestational Exposure Model

Contrary to the hypothesis that arene oxide-producing enantiomers would exhibit greater fetal toxicity, the l-isomer (R-enantiomer) of nirvanol produced an 8-fold increase in fetal resorptions (from baseline of approximately 5% to 40%) and an 11% decrease in fetal body weight in pregnant Swiss ICR mice following equimolar intraperitoneal administration on gestational day 10 [1]. The d-isomer (S-enantiomer) of nirvanol, despite undergoing p-hydroxylation via an arene oxide intermediate with a blood clearance rate double that of the l-isomer, produced no or minimal fetal toxicity in the same model [2]. This stereoselective dissociation of maternal anticonvulsant activity from fetal toxicity suggests that the R-enantiomer of nirvanol carries substantially higher developmental risk than the S-enantiomer, independent of arene oxide formation .

Developmental toxicology Teratogenicity Fetal hydantoin syndrome Enantioselective toxicity

Brain Penetration Kinetics of Nirvanol vs. Mephenytoin Following Prodrug Administration

Following intraperitoneal administration of 40 mg/kg mephenytoin in mice, brain nirvanol concentrations increased from 8.1 µg/g at 30 minutes to 18.2 µg/g at 2 hours, representing a 2.25-fold accumulation in brain tissue over 90 minutes [1]. Concurrently, brain mephenytoin concentrations declined from 19.2 µg/g at 30 minutes to 5.8 µg/g at 2 hours, a 3.3-fold decrease [2]. The total molar concentration of mephenytoin plus nirvanol in brain tissue remained within 10% variation across the 2-hour period, indicating that the temporal shift in anticonvulsant activity from parent to metabolite reflects redistribution of active species rather than net CNS clearance [3]. This pharmacokinetic profile establishes that nirvanol is the predominant CNS-active species during sustained anticonvulsant effect beyond the first hour post-administration.

Brain pharmacokinetics CNS penetration Active metabolite accumulation Temporal pharmacodynamics

Defined Research and Industrial Application Scenarios for Nirvanol Procurement Based on Quantitative Evidence


CYP2C19 Reaction Phenotyping and DDI Screening Using N-3-Benzyl-Nirvanol

Nirvanol-derived N-3-benzyl enantiomers serve as quantitatively defined, selective inhibitors for CYP2C19 reaction phenotyping in drug metabolism studies. (+)-N-3-Benzyl-nirvanol achieves ~80% CYP2C19 inhibition at 1 µM with ≤16% inhibition of CYP1A2, 2A6, 2C8, 2C9, 2D6, 2E1, and 3A4, providing a validated tool for assigning metabolic pathways to CYP2C19 in human liver microsome or hepatocyte incubations [1]. The availability of both the potent (+)-enantiomer (Ki = 250 nM) and the 20- to 60-fold less potent ( − )-enantiomer enables incorporation of an inactive stereoisomer control, strengthening the specificity of CYP2C19 attribution [2].

Anticonvulsant Efficacy Screening in Acute Murine MES Seizure Models

Nirvanol provides a direct-acting anticonvulsant agent for maximal electroshock (MES) seizure screening with an ED₅₀ of 23–30 mg/kg (i.p.) in mice, offering 1.83-fold greater potency than mephenytoin at the 30-minute time point [1]. Unlike mephenytoin, which requires metabolic N-demethylation to generate active nirvanol in vivo, direct nirvanol administration eliminates variability introduced by inter-individual differences in CYP2C19-mediated metabolic activation, thereby reducing data dispersion in anticonvulsant efficacy studies and enabling more reproducible dose-response characterization [2].

Enantiomer-Specific Developmental Toxicology Assessment

The availability of enantiomerically pure d-nirvanol (S-enantiomer) and l-nirvanol (R-enantiomer) enables stereoselective dissection of hydantoin teratogenicity mechanisms. Studies have demonstrated that l-nirvanol produces an 8-fold increase in fetal resorption rates relative to d-nirvanol in pregnant mice, despite the d-enantiomer undergoing more extensive arene oxide-mediated metabolism [1]. This stereoselective toxicity profile positions enantiopure nirvanol isomers as essential probes for investigating the molecular determinants of fetal hydantoin syndrome and for screening safer anticonvulsant candidates for use during pregnancy [2].

Pharmacokinetic Modeling of Extended Half-Life Hydantoins

Nirvanol's 114-hour plasma elimination half-life in humans—6.7-fold longer than that of mephenytoin (17 hours)—makes it a valuable reference compound for pharmacokinetic modeling of slowly cleared hydantoin derivatives and for studying drug accumulation phenomena during chronic dosing [1]. The 12-fold higher steady-state plasma concentration of nirvanol (18 µg/mL) relative to mephenytoin (1.5 µg/mL) further establishes nirvanol as the analytically relevant species for therapeutic drug monitoring assay development and validation [2]. This extended half-life also necessitates procurement of high-purity nirvanol analytical standards for accurate quantitation in clinical and forensic toxicology applications [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nirvanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.